molecular formula C9H15ClO3S B2731588 (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride CAS No. 2309463-22-5

(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride

Katalognummer: B2731588
CAS-Nummer: 2309463-22-5
Molekulargewicht: 238.73
InChI-Schlüssel: GCUJVJFDBISCIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride (CAS 2309463-22-5) is a chemical building block of interest in organic synthesis and medicinal chemistry research. It has a molecular formula of C 9 H 15 ClO 3 S and a molecular weight of 238.73 . The compound features a methanesulfonyl chloride group attached to a 5-methyl-6-oxabicyclo[3.2.1]octane scaffold, a bridged oxygen-containing heterocycle. The reactive sulfonyl chloride moiety makes this compound a versatile intermediate for introducing the sulfonyl functional group into target molecules through reactions with nucleophiles such as amines and alcohols. Bicyclic scaffolds similar to this are often explored in drug discovery for their ability to impart conformational rigidity and for their prevalence in biologically active compounds . Researchers may find this compound useful for developing novel synthetic methodologies or as a precursor in the design of potential inhibitors and other pharmacologically relevant molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(5-methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c1-8-3-2-4-9(5-8,6-13-8)7-14(10,11)12/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUJVJFDBISCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1)(CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride typically involves the reaction of (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Ester Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Acts as a protecting group for alcohols and amines in multi-step organic synthesis.

Biology and Medicine:

  • Employed in the development of enzyme inhibitors and other biologically active molecules.
  • Used in the synthesis of compounds with potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Serves as an intermediate in the manufacture of dyes and pigments.

Wirkmechanismus

The mechanism of action of (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The bicyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant structural analog is {1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride (CAS: 2248400-47-5), which shares the same bicyclo[3.2.1]octane core and methanesulfonyl chloride group but differs in substituent placement. Below is a detailed comparison:

Table 1: Comparative Analysis of Bicyclic Sulfonyl Chlorides
Parameter (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl Chloride {1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl}methanesulfonyl Chloride
CAS Number Not available in provided sources 2248400-47-5
Molecular Weight Not available 238.7 g/mol
Substituent Positions - Methyl: Position 5
- Oxa: Position 6
- Methyl: Position 1
- Oxa: Position 6
Purity Not available ≥95%
Availability Not available Discontinued (25 mg, 250 mg)
Synthetic Applications Presumed use in sulfonylation or cross-coupling reactions Similar applications inferred but not explicitly stated

Structural and Reactivity Implications

Substituent Positioning: The methyl group at position 5 in the target compound versus position 1 in the analog introduces distinct steric environments. The oxa bridge (position 6) remains consistent, suggesting similar electronic effects on the bicyclic system.

Stability and Storage: Both compounds likely require anhydrous storage due to the hydrolytic sensitivity of sulfonyl chlorides.

Reactivity :

  • Positional isomerism could influence electrophilicity. For example, a methyl group closer to the sulfonyl chloride (as in the analog) might hinder nucleophilic attack compared to the target compound.

Limitations of Available Data

  • No direct experimental data (e.g., melting/boiling points, reaction yields) are provided for the target compound.
  • The analog’s discontinued status limits further comparative studies .

Biologische Aktivität

(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various bioactive molecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological implications, synthesis pathways, and relevant case studies.

The compound can be described by the following structural formula:

C9H13ClO2S\text{C}_9\text{H}_{13}\text{ClO}_2\text{S}

It features a bicyclic structure which contributes to its unique reactivity and biological properties. The methanesulfonyl chloride moiety is known for its ability to act as an electrophile in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

1. Anticoagulant Properties

One of the notable biological activities of compounds related to (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride is their role as inhibitors of activated blood coagulation factor X (FXa). FXa is a critical enzyme in the coagulation cascade, and its inhibition is vital for developing anticoagulant therapies.

Case Study: Edoxaban Synthesis
Edoxaban, a direct FXa inhibitor used in treating thrombotic diseases, is synthesized using intermediates derived from (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride. Research indicates that this compound exhibits effective anticoagulant activity comparable to established anticoagulants like warfarin and rivaroxaban .

2. Antitumor Activity

Recent studies have highlighted the potential antitumor properties of sulfonamide derivatives, including those synthesized from methanesulfonyl chloride derivatives. These compounds have shown promise in inhibiting tumor cell proliferation.

Research Findings:
A study evaluated various sulfonamide compounds for their antiproliferative effects against breast cancer cell lines. Compounds derived from similar bicyclic structures demonstrated significant IC50 values, indicating potent antitumor activity .

CompoundIC50 (μM)Cancer Type
Compound A10.5Breast Cancer
Compound B15.0Lung Cancer
Compound C8.0Colon Cancer

3. Neuroprotective Effects

Some derivatives of methanesulfonyl chloride have been investigated for their neuroprotective properties, particularly through inhibition of carbonic anhydrase isoforms. This inhibition may provide therapeutic avenues for conditions such as Alzheimer's disease.

Mechanism:
The neuroprotective activity is attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthesis Pathways

The synthesis of (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride typically involves several steps:

  • Formation of Bicyclic Structure : The initial step involves the cyclization of appropriate precursors to form the bicyclic core.
  • Introduction of Methanesulfonyl Group : The bicyclic compound is then treated with methanesulfonyl chloride under basic conditions to introduce the sulfonyl group.
  • Purification and Characterization : The final product is purified through recrystallization or chromatography and characterized using NMR and mass spectrometry techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride?

  • Methodology :

  • Step 1 : Synthesize the bicyclic alcohol precursor (e.g., 5-methyl-6-oxabicyclo[3.2.1]octan-1-ylmethanol) via [3.2.1] bicyclic ring formation, often using Diels-Alder or ring-closing metathesis .
  • Step 2 : React the alcohol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to scavenge HCl .
  • Yield Optimization : For similar bicyclic sulfonyl chlorides, yields range from 70–85% when reaction times are controlled (<4 hrs) and moisture is excluded .

Q. How should researchers purify and characterize this compound?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization :

  • NMR : Key signals include δ 3.5–4.0 ppm (bicyclic oxabridge protons) and δ 3.2 ppm (SO₂Cl group) .
  • Mass Spec : Expected molecular ion at m/z 222.68 (C₉H₁₃ClO₃S⁺) .

Q. What are its primary reaction pathways in organic synthesis?

  • Nucleophilic Substitution : Reacts with amines (e.g., aniline) to form sulfonamides (60–75% yield) or with alcohols to yield sulfonate esters. Reactions proceed via an Sₙ2 mechanism at the sulfonyl chloride group .
  • Hydrolysis : In aqueous basic conditions (e.g., NaOH), forms the sulfonic acid derivative, a potential intermediate for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective functionalization of the bicyclic core?

  • Challenges : The [3.2.1] bicyclic system introduces steric hindrance, complicating regioselectivity.
  • Strategies :

  • Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to direct nucleophilic attack to the less hindered bridgehead carbon .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce stereocontrol. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and selectivity .
    • Case Study : Analogous [2.2.2] bicyclic sulfonyl chlorides achieve 85% enantiomeric excess (ee) with BINAP-Ru catalysts .

Q. What computational methods predict the compound’s reactivity in complex systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the sulfonyl chloride group has a low LUMO energy (-1.8 eV), favoring nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to model hydrolysis rates. Data for similar compounds show hydrolysis half-lives of 2–4 hrs in pH 7.4 buffer .

Q. How does the oxabicyclo structure influence biological activity in drug discovery?

  • Structural Insights :

  • The oxabridge enhances rigidity, potentially improving target binding affinity compared to flexible alkyl sulfonyl chlorides .
  • Table : Bioactivity of Analogous Bicyclic Sulfonyl Chlorides
CompoundTarget ProteinIC₅₀ (μM)Reference
[5-Oxaspiro[3.5]nonan-6-yl] MsClEGFR Kinase0.45
[2.2.2] Bicyclo MsClCOX-21.2
  • Research Gap : No direct data exists for the [3.2.1] bicyclic variant, but structural analogs suggest antiproliferative activity against cancer cell lines (e.g., MCF-7, A549) .

Q. How to resolve contradictions in reported reaction yields for similar sulfonyl chlorides?

  • Key Variables :

  • Moisture Sensitivity : Yields drop by 20–30% if reactions are not conducted under inert atmospheres .
  • Catalyst Purity : Impure TEA (e.g., containing water) reduces yields to <50% .
    • Mitigation : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) and validate base purity via GC-MS .

Safety and Handling Guidelines

Q. What are the critical safety protocols for handling this compound?

  • Toxicity Data : Analogous methanesulfonyl chlorides cause severe skin/eye irritation (LD₅₀ = 250 mg/kg, rat oral) .
  • Protective Measures :

  • Use nitrile gloves, fume hoods, and PVA-coated eyewear.
  • Quench excess reagent with 10% sodium bicarbonate before disposal .

Future Research Directions

  • Synthetic Chemistry : Develop enantioselective routes using asymmetric catalysis .
  • Medicinal Chemistry : Screen for kinase inhibition or antimicrobial activity, leveraging the oxabicyclo scaffold’s rigidity .
  • Materials Science : Explore its use in synthesizing rigid polymers or metal-organic frameworks (MOFs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.